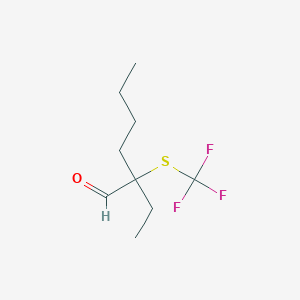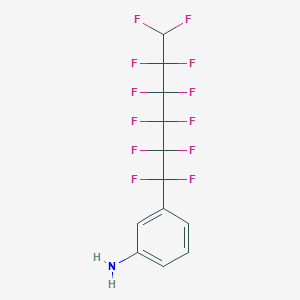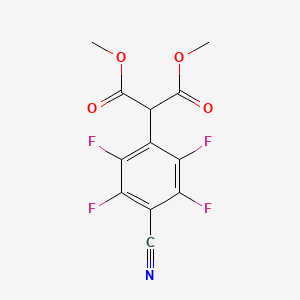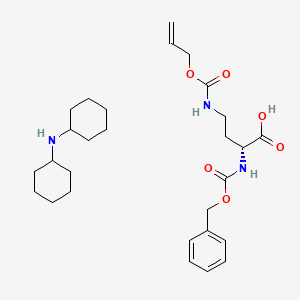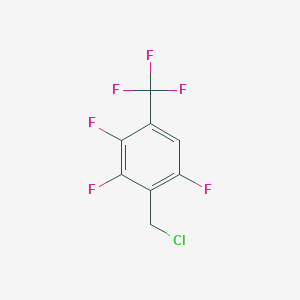
2,3,6-Trifluoro-4-(trifluoromethyl)benzyl chloride; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trifluoro-4-(trifluoromethyl)benzyl chloride, abbreviated as TFMB, is a trifluoromethylbenzyl chloride compound with a 98% purity level. It is a colorless, flammable liquid with a strong, pungent odor. TFMB is used in a variety of applications, including organic synthesis, pharmaceuticals, and agrochemicals. In
Wissenschaftliche Forschungsanwendungen
TFMB is used in a variety of scientific research applications. It is used as a starting material for the synthesis of pharmaceutical intermediates, such as trifluoromethyl-substituted benzyl esters, which are used to synthesize drugs such as cholesterol-lowering agents and antifungal agents. TFMB is also used in the synthesis of agrochemicals, such as herbicides and insecticides.
Wirkmechanismus
TFMB is a trifluoromethylbenzyl chloride compound, which means it is an alkylating agent. Alkylating agents are known to be carcinogenic and mutagenic, meaning they can cause cancer and mutations in cells. TFMB is able to react with nucleophiles, such as proteins and DNA, and can form covalent bonds with them. This can cause mutations in the proteins and DNA, which can lead to cancer and other diseases.
Biochemical and Physiological Effects
TFMB is a carcinogenic compound, meaning it can cause cancer. It can also cause mutations in cells and DNA, which can lead to genetic disorders. TFMB is also toxic to the liver, kidneys, and other organs. It can also cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TFMB in lab experiments include its high purity level, its low cost, and its availability. It is also easy to store and handle. The limitations of using TFMB in lab experiments include its carcinogenic and mutagenic properties, its toxicity, and its flammability.
Zukünftige Richtungen
There are many potential future directions for the use of TFMB. It could be used to synthesize new pharmaceuticals and agrochemicals, or as a starting material for the synthesis of other compounds. It could also be used to study the effects of alkylating agents on cells and DNA. Additionally, it could be used to develop new methods of synthesizing trifluoromethylbenzyl compounds.
Synthesemethoden
TFMB can be synthesized through the Friedel-Crafts alkylation of trifluoromethylbenzene with 1-chloro-2,3,6-trifluorobutane. The reaction is conducted in a solvent such as toluene and an acid catalyst such as anhydrous aluminum chloride. The yield of the reaction is typically around 90%.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-1,3,4-trifluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6/c9-2-3-5(10)1-4(8(13,14)15)7(12)6(3)11/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFIFPQSYHEFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)CCl)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,3,4-trifluoro-5-(trifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

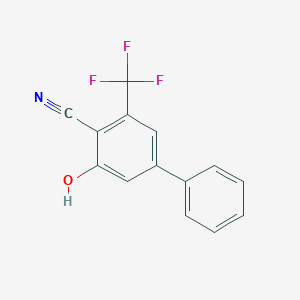
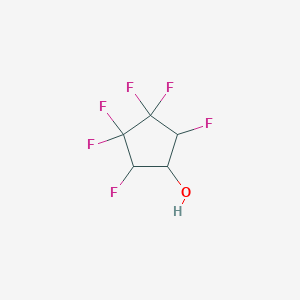
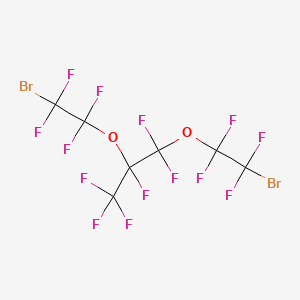
![Perfluoro-[2,3-bis(2-bromoethoxy)butane], 97%](/img/structure/B6342541.png)
![[Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97%](/img/structure/B6342546.png)
